An In-depth Technical Guide to 2,6-Dimethyl-7-octene-2,3,6-triol: Chemical Properties and Potential for Drug Development
An In-depth Technical Guide to 2,6-Dimethyl-7-octene-2,3,6-triol: Chemical Properties and Potential for Drug Development
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2,6-dimethyl-7-octene-2,3,6-triol, a naturally occurring acyclic monoterpenoid triol. As a member of the diverse terpene family, this molecule holds potential for investigation in drug discovery and development due to the established broad biological activities of similar terpenoid structures. This document delves into its physicochemical characteristics, spectroscopic profile, and discusses prospective avenues for its synthesis and analysis. Furthermore, it explores the plausible biological activities and toxicological considerations, providing a foundational resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Promise of an Acyclic Monoterpenoid Triol
2,6-Dimethyl-7-octene-2,3,6-triol (CAS No. 73815-21-1) is an oxygenated acyclic monoterpene, a class of natural products renowned for their structural diversity and significant pharmacological activities.[1] Terpenoids have been a cornerstone in the development of new therapeutic agents, exhibiting a wide range of effects including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This specific triol, with its three hydroxyl groups and a terminal double bond, presents a unique chemical scaffold that warrants detailed investigation for its potential applications in drug discovery.
This guide aims to consolidate the current, albeit dispersed, knowledge on 2,6-dimethyl-7-octene-2,3,6-triol and to provide a forward-looking perspective on the necessary research to unlock its full therapeutic potential. We will explore its fundamental chemical properties, propose methodologies for its synthesis and characterization, and discuss its potential biological relevance based on data from related compounds.
Physicochemical and Structural Properties
2,6-Dimethyl-7-octene-2,3,6-triol is an aliphatic alcohol that typically presents as an oil.[4][5] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | [6][7] |
| Molecular Weight | 188.27 g/mol | [4][6] |
| CAS Number | 73815-21-1 | [4][6] |
| Appearance | Oil | [4][5] |
| Water Solubility | 9759 mg/L (estimated) | [4] |
| Predicted XLogP3-AA | 0.4 | [6] |
Stereochemistry: A Critical Consideration for Bioactivity
The structure of 2,6-dimethyl-7-octene-2,3,6-triol contains three chiral centers at carbons 2, 3, and 6. This results in the possibility of 2³ = 8 stereoisomers (four pairs of enantiomers). The specific stereochemistry of the naturally occurring compound and the differential biological activities of its various stereoisomers are currently not well-documented in publicly available literature. For drug development purposes, the stereoselective synthesis and separation of these diastereomers and enantiomers are of paramount importance, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. The separation of diastereomers can often be achieved using standard chromatographic techniques like HPLC on silica gel.[8]
Synthesis and Characterization
Proposed Synthetic Strategy: From Geraniol
A potential stereoselective synthesis could be envisioned starting from geraniol, leveraging its existing carbon skeleton.
Diagram: Proposed Synthesis of 2,6-Dimethyl-7-octene-2,3,6-triol
Caption: A plausible synthetic route from geraniol.
Experimental Protocol: A Generalized Approach
-
Epoxidation of Geraniol: Geraniol can be selectively epoxidized at the 2,3-double bond using an appropriate oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). This step can be rendered stereoselective by using chiral catalysts.
-
Epoxide Ring Opening: The resulting epoxide can undergo acid-catalyzed ring-opening with water to yield a diol. The stereochemistry of this step is dependent on the reaction conditions.
-
Hydroxylation of the Terminal Alkene: The terminal double bond of the diol intermediate can then be dihydroxylated. For a stereoselective approach, Sharpless asymmetric dihydroxylation would be the method of choice, allowing for the synthesis of specific diastereomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the vinyl protons of the terminal alkene, methine protons adjacent to hydroxyl groups, methylene protons, and methyl protons. The chemical shifts and coupling constants would be crucial for determining the relative stereochemistry.
-
¹³C NMR: The spectrum would show ten distinct carbon signals, including those for the sp² carbons of the double bond, carbons bearing hydroxyl groups, and aliphatic carbons. The chemical shifts would provide information about the electronic environment of each carbon atom.[6][9]
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile compounds like terpenoids. The fragmentation pattern would be indicative of the structure, with characteristic losses of water and hydrocarbon fragments from the molecular ion.[7][10] The NIST WebBook reports a Kovats retention index of 2425 on a polar column (Carbowax 20M).[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For analysis in biological matrices, LC-MS/MS would provide the necessary sensitivity and selectivity.[11][12][13]
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Other characteristic peaks would include those for C-H stretching and bending vibrations, and a peak around 1640 cm⁻¹ for the C=C stretching of the terminal alkene.[6]
Biological Activity and Therapeutic Potential
While direct biological activity data for 2,6-dimethyl-7-octene-2,3,6-triol is scarce, the known pharmacological properties of related terpenoids provide a strong rationale for its investigation.
Anti-inflammatory Potential
A study on "dimethyl octenol" isolated from Trianthema decandra demonstrated significant anti-inflammatory activity.[14] This compound, likely a related structure, was shown to inhibit nitric oxide (NO) production and TNF-α secretion in stimulated macrophage-like cells (RAW 264.7).[14][15] This suggests that 2,6-dimethyl-7-octene-2,3,6-triol may also possess anti-inflammatory properties, a hypothesis that warrants investigation.
Diagram: Anti-inflammatory Screening Workflow
Caption: A typical workflow for in vitro anti-inflammatory screening.
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow to adhere overnight.[16]
-
Treatment: Pre-treat cells with various concentrations of 2,6-dimethyl-7-octene-2,3,6-triol for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[17]
-
Nitrite Determination: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.
-
Cell Viability: Assess the cytotoxicity of the compound using an MTT or MTS assay to ensure that the observed anti-inflammatory effects are not due to cell death.[18]
Cytotoxic Potential
Many terpenoids have demonstrated cytotoxic activity against various cancer cell lines, making them interesting candidates for anticancer drug discovery.[19][20] The cytotoxic potential of 2,6-dimethyl-7-octene-2,3,6-triol should be evaluated against a panel of human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2,6-dimethyl-7-octene-2,3,6-triol for 48-72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.[21]
Analytical Methodologies
Reliable and validated analytical methods are essential for the quantification of 2,6-dimethyl-7-octene-2,3,6-triol in various matrices, including plant extracts and biological fluids.
Quantification in Plant Extracts by GC-MS
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Extract the plant material with a suitable organic solvent (e.g., hexane, dichloromethane). The extract may require further cleanup using solid-phase extraction (SPE).
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature of around 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Quantification: Use a suitable internal standard for accurate quantification. Create a calibration curve with known concentrations of a purified standard of 2,6-dimethyl-7-octene-2,3,6-triol.
Quantification in Biological Matrices by LC-MS/MS
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Perform protein precipitation of the plasma or serum sample with a cold organic solvent (e.g., acetonitrile). Follow this with liquid-liquid extraction or solid-phase extraction for further cleanup and concentration.[22]
-
LC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 2,6-dimethyl-7-octene-2,3,6-triol and a stable isotope-labeled internal standard need to be determined.
-
-
Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and matrix effects.[23]
Chemical Stability and Degradation
Unsaturated alcohols like 2,6-dimethyl-7-octene-2,3,6-triol can be susceptible to degradation through oxidation, particularly at the double bond and allylic positions.[24] Thermal degradation can also occur, potentially leading to isomerization or fragmentation.[3]
Stability Testing Protocol:
A stability testing program should be established to determine the shelf-life and appropriate storage conditions.
-
Stress Testing: Expose the compound to harsh conditions (e.g., high temperature, humidity, light, acidic/basic conditions, and oxidizing agents) to identify potential degradation products and pathways.
-
Accelerated Stability: Store the compound at elevated temperatures (e.g., 40 °C / 75% RH) for a shorter duration (e.g., 6 months) to predict long-term stability.
-
Long-Term Stability: Store the compound under recommended storage conditions (e.g., 25 °C / 60% RH or 5 °C) for an extended period, with testing at regular intervals.
-
Analytical Monitoring: Use a validated stability-indicating analytical method (e.g., HPLC with UV or MS detection) to monitor the purity of the compound and the formation of any degradation products over time.[25]
Diagram: Stability Testing Workflow
Caption: A comprehensive workflow for stability testing.
Conclusion and Future Directions
2,6-Dimethyl-7-octene-2,3,6-triol is a structurally interesting monoterpenoid with untapped potential in the realm of drug discovery. This guide has synthesized the available information on its chemical properties and has outlined key areas for future research. The immediate priorities for advancing the study of this compound are:
-
Stereoselective Synthesis: The development of a robust and scalable stereoselective synthesis is crucial to obtain all possible stereoisomers for biological evaluation.
-
Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR studies are required for the complete structural and stereochemical assignment of each isomer.
-
In-depth Biological Screening: A broad screening of the individual stereoisomers for various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, is warranted.
-
Toxicological Evaluation: A thorough toxicological assessment is necessary to establish the safety profile of the most promising stereoisomers.
By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of 2,6-dimethyl-7-octene-2,3,6-triol and pave the way for its potential development as a novel therapeutic agent.
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